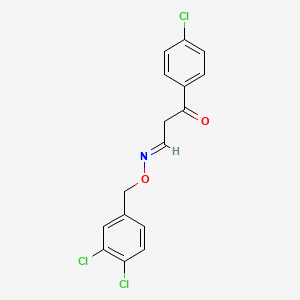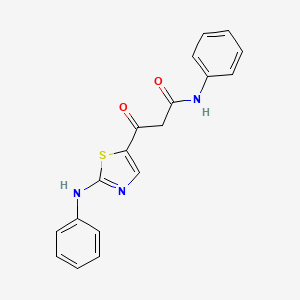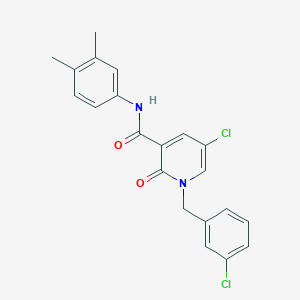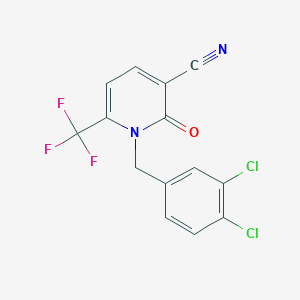![molecular formula C21H13Cl2NS B3036185 3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline CAS No. 339013-15-9](/img/structure/B3036185.png)
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline
Overview
Description
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline is an organic compound that belongs to the quinoline family. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a quinoline core, with one of the chlorophenyl groups linked via a sulfanyl (thioether) bond. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene and quinoline derivatives.
Formation of Thioether Bond: The 4-chlorobenzene is reacted with a sulfur source to form the 4-chlorophenyl sulfanyl intermediate.
Coupling Reaction: The intermediate is then coupled with a quinoline derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reaction.
Temperature Control: Maintaining optimal temperatures to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological pathways.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives .
- 3-(4-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-(3,4-dimethylphenyl)-1-propanone .
Uniqueness
3-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]quinoline is unique due to its specific structural features, such as the presence of two 4-chlorophenyl groups and a quinoline core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2NS/c22-16-7-5-14(6-8-16)19-13-15-3-1-2-4-20(15)24-21(19)25-18-11-9-17(23)10-12-18/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYWKZXXRMMQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,4-dichloro-5-(2-methoxyethoxy)(phenylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3036102.png)
![3-[4-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyrimidin-2-yl]sulfanyl-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B3036105.png)
![1-(4-Bromophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3036106.png)
![4-[Bis(ethylsulfanyl)methyl]pyrimidin-2-amine](/img/structure/B3036107.png)
methanone](/img/structure/B3036109.png)
![2-amino-N-[(dimethylamino)methylene]-4,6-dimethylnicotinamide](/img/structure/B3036111.png)
![(3E)-3-[(2,4-Dichlorophenyl)methoxyimino]-1-(4-phenylphenyl)propan-1-one](/img/structure/B3036114.png)


![(E)-3-amino-2-[(4-chlorophenyl)methylideneamino]-3-methoxyprop-2-enenitrile](/img/structure/B3036118.png)
![4-[[(E)-2-amino-1-cyano-2-methoxyethenyl]iminomethyl]benzonitrile](/img/structure/B3036119.png)


![5-chloro-N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036125.png)
